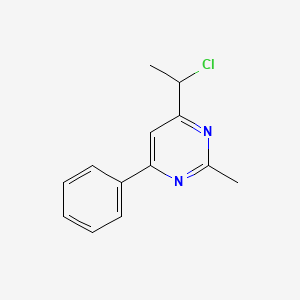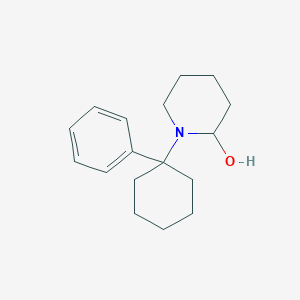
2-Piperidinol, 1-(1-phenylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinol, 1-(1-phenylcyclohexyl)- is a compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. It features a piperidine ring, a phenyl group, and a cyclohexyl group, making it a tricyclic compound with significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves several steps. One common method includes the modification of phencyclidine analogs by altering the aromatic moiety and modifying the cyclohexyl and piperidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further modified to introduce the phenyl and cyclohexyl groups . This process ensures high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinol, 1-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted piperidines and cyclohexyl derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Piperidinol, 1-(1-phenylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Research focuses on its potential analgesic and anesthetic properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily by binding to the NMDA receptor, a subtype of the glutamate receptor. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into the nerve cell. This results in the release of neurotransmitters at the presynaptic nerve ending . Additionally, it interferes with other brain functions by blocking muscarinic and nicotinic acetylcholine receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine (PCP): Structurally similar but lacks the hydroxyl group on the piperidine ring.
Ketamine: Another NMDA receptor antagonist with a similar mechanism of action but different structural features.
Methoxetamine: A derivative of ketamine with additional methoxy groups.
Uniqueness
2-Piperidinol, 1-(1-phenylcyclohexyl)- is unique due to its specific structural modifications, which enhance its binding affinity to NMDA receptors and its potential analgesic properties. These modifications make it a valuable compound for research in pharmacology and medicinal chemistry .
Eigenschaften
CAS-Nummer |
85089-74-3 |
|---|---|
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
1-(1-phenylcyclohexyl)piperidin-2-ol |
InChI |
InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2 |
InChI-Schlüssel |
ICNGXPRGRGIAMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


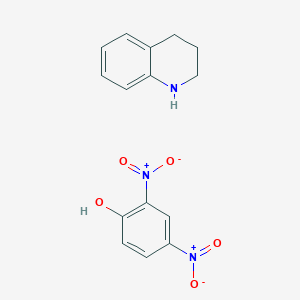
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

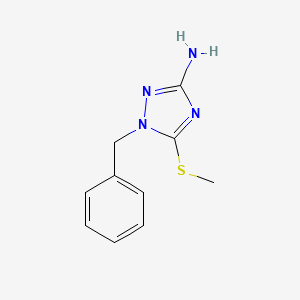
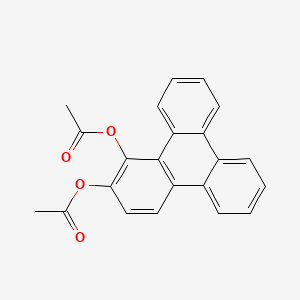

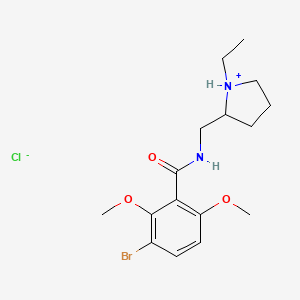
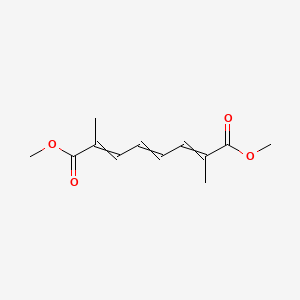
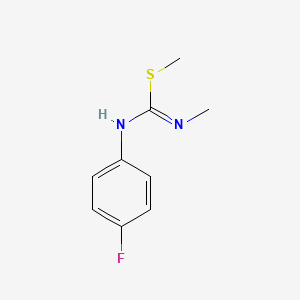
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
